molecular formula C14H17ClN2O2 B2915264 N-(1-Benzyl-2-oxopiperidin-3-yl)-2-chloroacetamide CAS No. 2411194-55-1

N-(1-Benzyl-2-oxopiperidin-3-yl)-2-chloroacetamide

Cat. No.: B2915264
CAS No.: 2411194-55-1
M. Wt: 280.75
InChI Key: FWSYJKMCOHQZHM-UHFFFAOYSA-N
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Description

N-(1-Benzyl-2-oxopiperidin-3-yl)-2-chloroacetamide: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of a piperidine ring, which is further substituted with an oxo group at the second position and a chloroacetamide group at the third position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzyl-2-oxopiperidin-3-yl)-2-chloroacetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of a suitable amine with a ketone can lead to the formation of the piperidine ring.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the piperidine ring.

    Oxidation to Form the Oxo Group:

    Formation of the Chloroacetamide Group: The final step involves the reaction of the piperidine derivative with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloroacetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-2-oxopiperidin-3-yl)-2-chloroacetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and bases like sodium hydroxide or potassium carbonate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution Reactions: Formation of N-(1-Benzyl-2-oxopiperidin-3-yl)-2-substituted acetamides.

    Reduction Reactions: Formation of N-(1-Benzyl-2-hydroxypiperidin-3-yl)-2-chloroacetamide.

    Oxidation Reactions: Formation of N-(1-Carboxybenzyl-2-oxopiperidin-3-yl)-2-chloroacetamide.

Scientific Research Applications

N-(1-Benzyl-2-oxopiperidin-3-yl)-2-chloroacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-Benzyl-2-oxopiperidin-3-yl)-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby preventing the substrate from binding. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(1-Benzyl-2-oxopiperidin-3-yl)-2-chloroacetamide can be compared with other similar compounds, such as:

    N-(1-Benzyl-2-oxopiperidin-3-yl)-2-(4-formylphenoxy)acetamide: This compound has a formylphenoxy group instead of a chloroacetamide group, which may result in different chemical and biological properties.

    1-Benzyl-2-oxopiperidin-3-yl acetate: This compound has an acetate group instead of a chloroacetamide group, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

N-(1-benzyl-2-oxopiperidin-3-yl)-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c15-9-13(18)16-12-7-4-8-17(14(12)19)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSYJKMCOHQZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CC2=CC=CC=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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